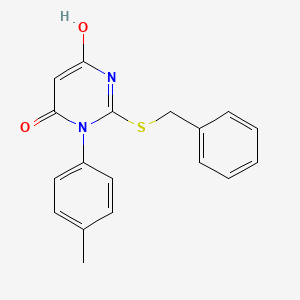![molecular formula C19H21ClN2O B6088976 (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPM is a member of the piperidinylmethanone family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and may also inhibit the activity of other enzymes and receptors involved in various biological processes.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has also been shown to have antitumor activity and may be useful in the treatment of various types of cancer. Additionally, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have minimal toxicity in animal studies, suggesting that it may be a safe and effective compound for use in humans.
实验室实验的优点和局限性
One of the main advantages of using (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its diverse range of biological activities, which makes it a useful compound for investigating various biological processes. Additionally, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have minimal toxicity in animal studies, which makes it a relatively safe compound for use in lab experiments. However, one of the limitations of using (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its low solubility in water, which can make it difficult to work with in some experimental settings.
未来方向
There are many potential future directions for research on (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone, including investigating its potential as a treatment for various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone and its interactions with various enzymes and receptors in the body. Finally, the development of new synthetic methods for (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone may be useful for producing the compound in larger quantities and with improved purity.
合成方法
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenylmagnesium bromide with 1-(2-pyridinylmethyl)piperidine-3-carboxaldehyde in the presence of a palladium catalyst. Alternatively, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone can be synthesized by the reaction of 4-chloro-2-methylacetophenone with 1-(2-pyridinylmethyl)piperidine-3-carboxaldehyde in the presence of a reducing agent. Both of these methods have been used successfully to produce (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone with high yields and purity.
科学研究应用
(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been investigated as a potential treatment for various diseases, such as cancer and inflammation. In neuroscience, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In drug discovery, (4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone has been used as a lead compound for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-16(20)7-8-18(14)19(23)15-5-4-10-22(12-15)13-17-6-2-3-9-21-17/h2-3,6-9,11,15H,4-5,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXJEJKGYWJGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B6088893.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6088899.png)
![N-(3-methoxypropyl)-6-[3-(4-morpholinylmethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6088903.png)
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinamine](/img/structure/B6088909.png)
![2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6088914.png)

![2-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6088930.png)

![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)

![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)